4-(Benzenesulfonyl)-4H-1,4-oxazocine
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Overview
Description
4-(Benzenesulfonyl)-4H-1,4-oxazocine is an organic compound that belongs to the class of sulfonyl oxazocines This compound is characterized by the presence of a benzenesulfonyl group attached to an oxazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-4H-1,4-oxazocine typically involves the reaction of benzenesulfonyl chloride with an appropriate oxazocine precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride . The benzenesulfonyl chloride is then reacted with the oxazocine precursor under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-4H-1,4-oxazocine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Benzenesulfonyl)-4H-1,4-oxazocine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-4H-1,4-oxazocine involves its interaction with specific molecular targets and pathways. For example, compounds containing a benzenesulfonyl group can inhibit enzymes by reacting with the active site serine residue to form a stable sulfonyl enzyme derivative . This interaction can block the enzyme’s activity and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Benzenesulfonyl)-4H-1,4-oxazocine include:
Benzenesulfonic acid: An organosulfur compound with similar sulfonyl functional groups.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonamides and other derivatives.
Sulfonamides: A class of compounds containing the sulfonamide functional group, widely used in medicinal chemistry
Uniqueness
This compound is unique due to its specific oxazocine ring structure combined with the benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87160-83-6 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1,4-oxazocine |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,12-6-2-1-3-7-12)13-8-4-5-10-16-11-9-13/h1-11H |
InChI Key |
LQGKSKQKPROYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=COC=C2 |
Origin of Product |
United States |
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